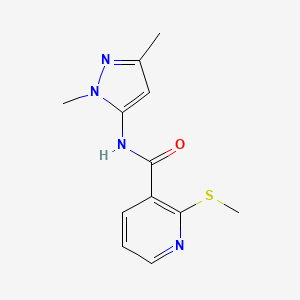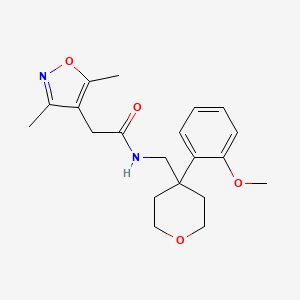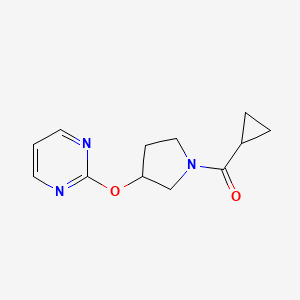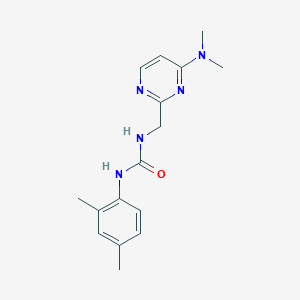
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as DMMP, is a chemical compound that has been widely used in scientific research. This compound has shown potential for various applications due to its unique properties. In
Mechanism of Action
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). HDACs are involved in the regulation of gene expression, while PTPs are involved in the regulation of cell signaling pathways. Inhibition of these enzymes by N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can lead to changes in gene expression and cell signaling, which can have therapeutic effects.
Biochemical and Physiological Effects:
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for its target enzymes, as well as its ability to penetrate cell membranes. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce toxicity. Another direction is the identification of new targets for N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
In conclusion, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a chemical compound that has shown potential for various scientific research applications. Its unique properties make it a valuable tool for studying enzyme activity, protein-protein interactions, and gene expression. Further research and development of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can be synthesized through a multistep process, which involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with 1,3-dimethyl-5-amino-1H-pyrazole in the presence of a coupling agent like EDC or DCC. The reaction is carried out in a suitable solvent like DMF or DMSO, and the resulting product is purified by column chromatography.
Scientific Research Applications
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to have potential as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and other diseases. N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been used as a tool for studying protein-protein interactions and enzyme activity.
properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-7-10(16(2)15-8)14-11(17)9-5-4-6-13-12(9)18-3/h4-7H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIWVZHCJYAMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(N=CC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine](/img/structure/B2898042.png)
![3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2898044.png)

![2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine](/img/structure/B2898049.png)

![N-(4-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2898051.png)
![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2898053.png)
![6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2898056.png)

![N-[4-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2898061.png)

![N-[(2-Methyl-4-pyrazol-1-ylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2898063.png)

![4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2898065.png)